molecular formula C12H24O3Si B8467873 methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate

methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate

Cat. No. B8467873
M. Wt: 244.40 g/mol
InChI Key: AQTZGYBAICHNAX-UHFFFAOYSA-N
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Patent
US09346817B2

Procedure details

To a solution of cyclopropyl-hydroxy-acetic acid methyl ester (1.00 g, 7.68 mmol) in DCM (9 mL) was added tert-butyldimethylsilyl chloride (1.27 g, 8.45 mmol) and imidazole (628 mg, 9.22 mmol). The reaction mixture was stirred at RT for 65 hours before being quenched with water (10 mL) and 1M HCl (5 mL). The mixture was extracted with ethyl acetate (3×15 mL) and the combined organic phases were washed with 1M HCl (10 mL), brine (10 mL), dried (Na2SO4) then concentrated in vacuo. This gave (tert-Butyl-dimethyl-silanyloxy)-cyclopropyl-acetic acid methyl ester as an amber oil (1.66 g, 88%). 1H NMR (400 MHz, CDCl3): δ 3.81 (1H, d, J=6.33 Hz), 3.74 (3H, s), 1.23-1.13 (1H, m), 0.89 (9H, s), 0.52-0.0.38 (4H, m), 0.06 (3H, s), 0.04 (3H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
628 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:9])[CH:4]([CH:6]1[CH2:8][CH2:7]1)[OH:5].[Si:10](Cl)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11].N1C=CN=C1>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:9])[CH:4]([O:5][Si:10]([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11])[CH:6]1[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C(O)C1CC1)=O
Name
Quantity
1.27 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
628 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 65 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being quenched with water (10 mL) and 1M HCl (5 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×15 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with 1M HCl (10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
Smiles
COC(C(C1CC1)O[Si](C)(C)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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